molecular formula C11H9FN2O2 B6385528 5-(2-Fluoro-5-methoxyphenyl)-2-hydroxypyrimidine, 95% CAS No. 1261980-00-0

5-(2-Fluoro-5-methoxyphenyl)-2-hydroxypyrimidine, 95%

Cat. No. B6385528
CAS RN: 1261980-00-0
M. Wt: 220.20 g/mol
InChI Key: CHBUBNFWNWRFPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Fluoro-5-methoxyphenyl)-2-hydroxypyrimidine, 95% (5-(2-Fluoro-5-methoxyphenyl)-2-HPY), is a synthetic compound that has been used in a variety of scientific research applications. It is a common component of many pharmaceutical and drug development processes, and it has been used in the synthesis of various compounds and materials. 5-(2-Fluoro-5-methoxyphenyl)-2-HPY has been studied for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.

Scientific Research Applications

5-(2-Fluoro-5-methoxyphenyl)-2-HPY has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various compounds and materials, such as 2-fluoro-5-methoxybenzaldehyde and 5-chloro-2-hydroxypyrimidine. It has also been used in the synthesis of various pharmaceuticals and drugs, including antimalarial drugs. In addition, 5-(2-Fluoro-5-methoxyphenyl)-2-HPY has been used in various studies of the biochemical and physiological effects of drugs and other compounds.

Mechanism of Action

5-(2-Fluoro-5-methoxyphenyl)-2-HPY is believed to act as an inhibitor of the enzyme dihydrofolate reductase (DHFR). DHFR is responsible for the reduction of dihydrofolate to tetrahydrofolate, which is an essential cofactor for the synthesis of nucleotides and other essential molecules. By inhibiting DHFR, 5-(2-Fluoro-5-methoxyphenyl)-2-HPY can interfere with the synthesis of nucleotides and other essential molecules, and this can lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-Fluoro-5-methoxyphenyl)-2-HPY have been studied in various laboratory experiments. In general, it has been found to inhibit the synthesis of nucleotides and other essential molecules, which can lead to a variety of effects. For example, it has been shown to inhibit the growth of various cancer cells, as well as the growth of various other types of cells. In addition, it has been found to have anti-inflammatory and anti-fungal properties, and it has been found to have antimalarial activity.

Advantages and Limitations for Lab Experiments

5-(2-Fluoro-5-methoxyphenyl)-2-HPY has several advantages and limitations for use in laboratory experiments. One of the main advantages is that it is relatively inexpensive and easy to obtain. In addition, it is relatively stable, and it can be stored for extended periods of time without significant degradation. However, one of the main limitations is that it is not very soluble in water, making it difficult to use in certain experiments.

Future Directions

There are a number of potential future directions for the use of 5-(2-Fluoro-5-methoxyphenyl)-2-HPY in scientific research. One potential direction is the use of the compound in the development of new drugs and pharmaceuticals. In addition, it may be useful in the development of new materials and compounds, as well as in the development of new methods for the synthesis of existing compounds. Furthermore, it may be useful in the development of new methods for the treatment of various diseases, such as cancer and malaria. Finally, it may be useful in the development of new methods for the study of biochemical and physiological processes.

Synthesis Methods

5-(2-Fluoro-5-methoxyphenyl)-2-HPY is synthesized through a condensation reaction between 2-fluoro-5-methoxyphenol and 2-hydroxypyrimidine. This reaction is catalyzed by a base, such as sodium hydroxide, and is typically carried out in aqueous solution. The reaction is typically conducted at a temperature of 80°C for a period of 4-6 hours, and the product is isolated by column chromatography.

properties

IUPAC Name

5-(2-fluoro-5-methoxyphenyl)-1H-pyrimidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O2/c1-16-8-2-3-10(12)9(4-8)7-5-13-11(15)14-6-7/h2-6H,1H3,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHBUBNFWNWRFPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)F)C2=CNC(=O)N=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80686821
Record name 5-(2-Fluoro-5-methoxyphenyl)pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80686821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Fluoro-5-methoxyphenyl)pyrimidin-2(1H)-one

CAS RN

1261980-00-0
Record name 5-(2-Fluoro-5-methoxyphenyl)pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80686821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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